4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1,3-dimethylbutyl]-2,6-dimethylphenol
Overview
Description
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1,3-dimethylbutyl]-2,6-dimethylphenol is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic structure with multiple methyl groups, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1,3-dimethylbutyl]-2,6-dimethylphenol typically involves multi-step organic reactions. One common method includes the alkylation of 4-hydroxy-3,5-dimethylphenol with 1,3-dimethylbutyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1,3-dimethylbutyl]-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring.
Scientific Research Applications
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1,3-dimethylbutyl]-2,6-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its phenolic structure.
Mechanism of Action
The mechanism of action of 4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1,3-dimethylbutyl]-2,6-dimethylphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The compound’s structure allows it to modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethylphenol: Shares the phenolic structure but lacks the additional alkyl groups.
2,6-Dimethylphenol: Similar aromatic structure with fewer substituents.
4-Hydroxy-3,5-dimethylbenzaldehyde: Contains an aldehyde group instead of the butyl group.
Uniqueness
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1,3-dimethylbutyl]-2,6-dimethylphenol is unique due to its specific combination of hydroxyl and alkyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-[2-(4-hydroxy-3,5-dimethylphenyl)-4-methylpentan-2-yl]-2,6-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-13(2)12-22(7,18-8-14(3)20(23)15(4)9-18)19-10-16(5)21(24)17(6)11-19/h8-11,13,23-24H,12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVAMAOCYGWCIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C)(CC(C)C)C2=CC(=C(C(=C2)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379354 | |
Record name | 4-[1-(4-hydroxy-3,5-dimethylphenyl)-1,3-dimethylbutyl]-2,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246862-75-9 | |
Record name | 4-[1-(4-hydroxy-3,5-dimethylphenyl)-1,3-dimethylbutyl]-2,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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